Methyl 2-(5,7-difluoroquinolin-6-yl)acetate
Overview
Description
Methyl 2-(5,7-difluoroquinolin-6-yl)acetate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(5,7-difluoroquinolin-6-yl)acetate can be synthesized through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common method involves the Suzuki–Miyaura cross-coupling reaction, which is known for its mild and functional group-tolerant conditions . For example, a mixture of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Methyl 2-(3-bromo-5,7-difluoroquinolin-6-yl)acetate, and sodium carbonate in dioxane with water can be used under argon atmosphere with PdCl2(dppf)CH2Cl2 as a catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5,7-difluoroquinolin-6-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atoms, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives .
Scientific Research Applications
Methyl 2-(5,7-difluoroquinolin-6-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its antibacterial properties.
Medicine: Investigated for its potential use in developing new antimalarial and antineoplastic drugs.
Industry: Utilized in the production of liquid crystals and cyanine dyes .
Mechanism of Action
The mechanism of action of Methyl 2-(5,7-difluoroquinolin-6-yl)acetate involves its interaction with various molecular targets and pathways. The fluorine atoms enhance the compound’s ability to inhibit enzymes and disrupt bacterial cell walls, contributing to its antibacterial activity. Additionally, the quinoline ring structure allows it to interact with DNA and other cellular components, making it effective in antimalarial and antineoplastic applications .
Comparison with Similar Compounds
Methyl 2-(5,7-difluoroquinolin-6-yl)acetate can be compared with other fluorinated quinolines such as:
Methyl 2-(3-bromo-5,7-difluoroquinolin-6-yl)acetate: Similar structure but with a bromine atom, used in different synthetic applications.
(5,7-Difluoroquinolin-6-yl)methanamine: Contains an amine group instead of an ester, used in different biological studies.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ester group, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
methyl 2-(5,7-difluoroquinolin-6-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2/c1-17-11(16)5-8-9(13)6-10-7(12(8)14)3-2-4-15-10/h2-4,6H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPJBFXLQLPNOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C2C(=C1F)C=CC=N2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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